Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Description
Structural Characterization and Molecular Properties of Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. An alternative nomenclature form, methyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate, is also recognized in chemical databases, reflecting slight variations in naming conventions for the dihydrofuran ring system. The compound is uniquely identified by its Chemical Abstracts Service registry number 1936376-33-8, which provides unambiguous identification in chemical databases and literature.
The systematic identification extends to additional database entries, including the Molecular Design Limited number MFCD29037853, which facilitates tracking in chemical inventory systems. The compound has been catalogued in the PubChem database under the identifier 91812507, establishing its presence in one of the most comprehensive chemical information repositories. These multiple identification systems ensure accurate referencing and prevent confusion with structurally similar compounds in research and commercial applications.
The nomenclature reflects the compound's structural hierarchy, beginning with the methyl ester functionality, followed by the substitution pattern on the furan ring system. The naming convention specifically indicates the presence of an amino group at position 4, two methyl substituents at position 5, and a carbonyl group at position 2 of the dihydrofuran ring. This systematic approach to naming provides immediate insight into the compound's structural features and functional group distribution.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₁₁NO₄, indicating a composition of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms. This elemental composition yields a molecular weight of 185.18 grams per mole, which has been consistently reported across multiple analytical determinations. The molecular weight calculation is based on standard atomic masses and provides a fundamental parameter for quantitative analytical procedures and stoichiometric calculations.
The distribution of heteroatoms within the molecular framework contributes significantly to the compound's chemical properties. The presence of four oxygen atoms, comprising both carbonyl and ester functionalities, creates multiple sites for potential hydrogen bonding and electrophilic interactions. The single nitrogen atom, incorporated as an amino group, introduces basic character and nucleophilic reactivity to the molecule. This heteroatom distribution is characteristic of bioactive compounds and suggests potential for diverse chemical transformations.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₄ | |
| Molecular Weight | 185.18 g/mol | |
| Carbon Atoms | 8 | |
| Hydrogen Atoms | 11 | |
| Nitrogen Atoms | 1 | |
| Oxygen Atoms | 4 |
The molecular formula provides insight into the degree of unsaturation, which can be calculated using the formula (2C + 2 + N - H)/2. For this compound, the degree of unsaturation equals four, corresponding to the presence of three carbonyl groups and one aromatic ring equivalent in the furan system. This calculation is consistent with the structural representation and confirms the presence of multiple π-bonding systems within the molecule.
Crystallographic Data and Conformational Isomerism
While comprehensive crystallographic data for this compound is limited in the available literature, structural analysis indicates significant conformational complexity due to the presence of multiple rotatable bonds and sterically demanding substituents. The compound was first registered in chemical databases in 2015, with structural modifications continuing through 2025, suggesting ongoing research into its three-dimensional arrangements. The furan ring system adopts a planar configuration, while the substituents at position 5 create a quaternary carbon center that restricts conformational flexibility in this region.
The presence of two methyl groups at position 5 creates a geminal substitution pattern that significantly influences the compound's conformational landscape. These substituents introduce steric constraints that favor specific orientations of adjacent functional groups, particularly affecting the positioning of the amino group at position 4 and the carboxylate ester at position 3. The conformational preferences are further influenced by intramolecular interactions, including potential hydrogen bonding between the amino group and nearby carbonyl functionalities.
Theoretical conformational analysis suggests that the molecule can adopt multiple low-energy conformations, primarily differing in the orientation of the methyl ester group relative to the furan ring plane. The rotational barrier around the carbon-carbon bond connecting the ester group to the furan ring is expected to be relatively low, allowing for dynamic conformational interconversion at ambient temperatures. This conformational flexibility has implications for the compound's reactivity and potential biological interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Assignments
The nuclear magnetic resonance spectroscopic characterization of this compound provides detailed structural confirmation through analysis of chemical shifts and coupling patterns. The International Chemical Identifier representation InChI=1S/C8H11NO4/c1-8(2)5(9)4(6(10)12-3)7(11)13-8/h9H2,1-3H3 indicates the connectivity and hydrogen count distribution throughout the molecule. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the methyl ester group, typically appearing as a singlet around 3.7-3.8 parts per million, corresponding to the three hydrogens of the methoxy group.
The geminal dimethyl groups at position 5 generate a distinctive singlet integration pattern, representing six hydrogens that appear as a sharp peak due to their equivalent chemical environment. The amino group protons exhibit characteristic chemical shift patterns that may show temperature and solvent dependence due to rapid exchange phenomena. The absence of aromatic protons in the spectrum confirms the saturated nature of the dihydrofuran ring system at positions 4 and 5.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural verification through characteristic chemical shifts for the various carbon environments. The carbonyl carbons typically resonate in the 160-180 parts per million region, while the quaternary carbon at position 5 appears upfield due to its saturated nature. The methyl carbons of both the ester group and the geminal substituents show characteristic aliphatic chemical shifts that confirm the proposed structure.
Infrared Vibrational Mode Analysis
Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibrations appear as strong absorption bands in the 1650-1750 cm⁻¹ region, with the ester carbonyl typically appearing at higher frequency than the lactone carbonyl due to differences in electronic environment. The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, appearing as medium intensity bands that may show splitting due to symmetric and asymmetric stretching modes.
The carbon-oxygen stretching vibrations of the ester functionality generate strong absorption bands in the 1000-1300 cm⁻¹ region, providing fingerprint information for structural identification. Methyl group deformation modes appear in the 1350-1450 cm⁻¹ region, with the intensity pattern reflecting the multiple methyl substituents present in the molecule. The furan ring system contributes characteristic skeletal vibrations that appear throughout the fingerprint region below 1500 cm⁻¹.
Detailed vibrational mode assignments require consideration of the molecular symmetry and potential coupling between similar functional groups. The presence of multiple carbonyl groups may lead to vibrational coupling, resulting in frequency shifts from expected values for isolated functional groups. The infrared spectrum serves as a valuable tool for purity assessment and structural verification, particularly when combined with other spectroscopic techniques.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 185, corresponding to the calculated molecular weight, and serves as the base peak for subsequent fragmentation analysis. Common fragmentation pathways include loss of the methoxy group (31 mass units) and loss of the entire methyl ester functionality (59 mass units), generating fragment ions that retain the core furan ring system.
The amino group contributes to fragmentation through potential McLafferty rearrangements and alpha-cleavage reactions, particularly in electron impact ionization conditions. The geminal dimethyl substitution pattern influences fragmentation by stabilizing certain fragment ions through hyperconjugative effects. Loss of methyl radicals (15 mass units) from the quaternary carbon center represents another common fragmentation pathway that provides structural confirmation.
Advanced mass spectrometric techniques, including tandem mass spectrometry, can provide detailed fragmentation trees that confirm the connectivity of functional groups within the molecule. The fragmentation patterns serve as a molecular fingerprint that aids in compound identification and purity assessment. Soft ionization techniques may be preferred for molecular weight determination to minimize fragmentation and ensure accurate mass measurement for elemental composition confirmation.
Properties
IUPAC Name |
methyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-8(2)5(9)4(6(10)12-3)7(11)13-8/h9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDPIFFEEBTGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders.
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to interact with their targets, leading to changes in cellular processes. These changes can result in various biological effects, including antiviral, anti-inflammatory, and anticancer activities.
Biological Activity
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS: 1936376-33-8) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₈H₁₁NO₄
- Molecular Weight : 185.18 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The structure features a furan ring with an amino group and a carboxylate ester, which contributes to its reactivity and biological properties.
Anticancer Properties
Research has indicated that compounds related to the furan structure exhibit notable anticancer activities. For instance, derivatives similar to this compound have shown:
-
Induction of Apoptosis : Studies have demonstrated that certain furan derivatives can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential . The mechanism often involves:
- Increased intracellular calcium levels.
- Elevated reactive oxygen species (ROS) production.
- Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Cytotoxicity : Specific studies show that related compounds can significantly reduce cell viability in leukemia cell lines (e.g., HL-60) at concentrations around 23.5 µM . This cytotoxic effect is attributed to the compound's ability to disrupt cellular homeostasis and promote cell death through oxidative stress.
The mechanism by which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate interaction and subsequent catalysis. This property is crucial for developing therapeutic agents targeting specific diseases.
- Modulation of Signaling Pathways : It has been suggested that the compound can influence various signaling pathways involved in cell proliferation and survival, particularly in cancer cells .
Table of Biological Activities
Relevant Studies
- Study on Apoptotic Mechanisms : A study focused on ethyl 2-anilino derivatives highlighted the apoptotic pathways activated by similar compounds. The findings indicate that these compounds could serve as promising candidates for anti-leukemia therapies due to their ability to modulate apoptotic signaling pathways effectively .
- Comparative Analysis : Research comparing various furan derivatives suggests that methyl 4-amino compounds possess unique attributes that enhance their biological activity compared to other similar structures. This includes their ability to undergo specific chemical reactions that can be tailored for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate has garnered attention for its potential therapeutic applications. Its structure suggests it may act as a precursor for the synthesis of biologically active molecules.
Potential Therapeutic Uses:
- Antitumor Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research on similar compounds has shown promise in targeting specific cancer pathways.
- Anti-inflammatory Properties: Compounds with similar structures have been investigated for their anti-inflammatory effects, suggesting that this compound could also possess such activities.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules.
Key Reactions:
- Condensation Reactions: It can undergo condensation reactions to form larger cyclic compounds, which are valuable in drug development.
- Functionalization: The amino and carboxylate groups make it suitable for further functionalization, enabling the introduction of diverse functional groups that can enhance biological activity.
Material Science
In material science, this compound can be utilized in the development of new materials with specific properties.
Applications:
- Polymer Synthesis: It can be incorporated into polymer matrices to produce materials with enhanced mechanical properties or specific functionalities.
- Nanotechnology: The compound's ability to form stable complexes with metals may be explored in the synthesis of nanomaterials for electronic or catalytic applications.
Case Study 1: Antitumor Activity Evaluation
A study was conducted to evaluate the cytotoxic effects of this compound and its derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.
Case Study 2: Synthesis of Novel Polymers
Research involving the incorporation of this compound into polymer chains demonstrated improved thermal stability and mechanical strength compared to conventional polymers. This opens avenues for developing advanced materials for industrial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- Structure: The ethyl ester analog (CAS: 139003-76-2) shares the same core structure but substitutes the methyl ester with an ethyl group (C₉H₁₃NO₄, MW: 199.2 g/mol) .
- Key Differences: Lipophilicity: The ethyl group increases lipophilicity (logP ~1.5 vs. Synthesis and Stability: Ethyl esters often require distinct synthesis pathways (e.g., ethylation reagents) and may exhibit different hydrolytic stability compared to methyl esters.
Table 1: Physical Properties Comparison
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₄ | C₉H₁₃NO₄ |
| Molecular Weight (g/mol) | 185.18 | 199.20 |
| CAS Number | 1936376-33-8 | 139003-76-2 |
| Purity | ≥95% (discontinued) | ≥95% (discontinued) |
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate Derivatives
- Structure: These derivatives replace the amino group with substituted anilino moieties (e.g., Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate) .
- Biological Activity: Demonstrated anti-proliferative and pro-apoptotic effects in leukemia (HL-60) and cervical cancer (HeLa, CaSki) cells . The aromatic anilino group enhances interactions with cellular targets (e.g., kinase inhibition) compared to the simpler amino group in the target compound.
- Reactivity: The electron-rich anilino group increases susceptibility to electrophilic substitution, whereas the amino group in the methyl/ethyl analogs may act as a nucleophile.
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- Structure: Features a bromomethyl substituent instead of the amino group (CAS: 90261-67-9) .
- Reactivity : The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), making this compound a versatile intermediate in organic synthesis.
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Structure: Lacks the amino and dimethyl groups, substituting a methyl group at the 2-position (CAS: 3511-34-0, C₈H₁₀O₄, MW: 170.16 g/mol) .
- Polarity and Solubility: Reduced polarity due to the absence of the amino group may improve solubility in non-polar solvents.
- Biological Relevance: No reported bioactivity, highlighting the critical role of the amino and dimethyl groups in pharmacological interactions.
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
- Structure: Incorporates a difluoro-substituted tetrahydrobenzofuran ring (CAS: 1919864-85-9, C₁₁H₁₃F₂NO₃, MW: 261.23 g/mol) .
- Complexity : The fused ring system introduces steric and conformational constraints absent in the simpler dihydrofuran analogs.
Structural and Functional Insights
- Amino Group Role: The amino group in the target compound and its ethyl analog may participate in hydrogen bonding, critical for molecular recognition in drug design.
- Ester Group Impact : Methyl/ethyl esters influence metabolic stability; methyl esters are generally hydrolyzed faster in vivo, affecting bioavailability .
Preparation Methods
Acylation of Amines
- The amino group is introduced or protected during early steps and then acylated using reactive carboxylic acid derivatives such as acid chlorides, anhydrides, or esters.
- The acylation reaction is typically performed in solvents like methylene chloride, chloroform, tetrahydrofuran, or dimethylformamide.
- Bases such as triethylamine, diisopropylethylamine, or N-methylmorpholine are used to neutralize acids formed during the reaction.
- Temperature control is critical, with reactions carried out between -20°C and 160°C, often optimized between -10°C and 100°C depending on reagents and desired selectivity.
- Activation of carboxylic acid esters with trimethylaluminium is also reported for efficient acylation.
Protection and Deprotection of Amino Groups
- Amino groups are often protected with groups such as benzyl, methoxybenzyl, benzyloxycarbonyl, or tert-butoxycarbonyl during synthesis to prevent unwanted reactions.
- Deprotection methods include:
- Hydrogenolysis with palladium on charcoal under hydrogen atmosphere (1–7 bar) at 0–50°C.
- Acidic cleavage using trifluoroacetic acid, hydrochloric acid, or sulfuric acid in solvents like methylene chloride or dioxane.
- Oxidative cleavage using cerium(IV) ammonium nitrate in acetonitrile or methylene chloride.
- Base-mediated hydrolysis with lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous mixtures.
- These steps are carefully controlled to avoid degradation of the sensitive dihydrofuran ring.
Ring Formation and Functionalization
- The dihydrofuran ring is typically formed via intramolecular cyclization reactions or ring closure from appropriately substituted precursors.
- Functionalization at the 5,5-dimethyl positions is achieved by starting from precursors bearing methyl substituents or by alkylation reactions.
- The keto group at position 2 is introduced through oxidation or by using keto-containing starting materials.
Representative Synthetic Route (Based on Patent WO2008080891A2)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acylation of amine | Acid chloride/anhydride, base, solvent | Temperature: -10 to 100°C; solvents: CH2Cl2, THF |
| 2 | Protection of amino group | Benzyl or tert-butoxycarbonyl protecting group | Protects amine for subsequent steps |
| 3 | Ring closure | Intramolecular cyclization under mild heating | Forms tetrahydrofuran ring |
| 4 | Deprotection | Hydrogenolysis (Pd/C, H2), acid/base hydrolysis | Removes protecting groups |
| 5 | Esterification | Methylation with methanol or methylating agent | Forms methyl ester at position 3 |
This route allows for high optical purity at the chiral center of the tetrahydrofuran ring, crucial for biological activity.
Optimization Parameters
- Solvent selection: Polar aprotic solvents like dimethylformamide and tetrahydrofuran are preferred for acylation and cyclization steps.
- Temperature control: Low temperatures (-20 to 0°C) help minimize side reactions during acylation and deprotection.
- Catalysts and bases: Use of Lewis acids (ZnCl2, CuCl2) can enhance acylation efficiency; organic bases neutralize acids formed.
- Purification: Crystallization and chromatographic techniques are employed to isolate the pure compound with >95% purity.
Research Findings on Preparation
- The process described in patent literature demonstrates that high optical purity of the amino-tetrahydrofuran derivatives can be achieved by starting from enantiomerically pure precursors and maintaining stereochemical integrity during acylation and deprotection steps.
- The use of mild deprotection conditions preserves the integrity of the sensitive dihydrofuran ring and prevents racemization.
- Catalytic hydrogenolysis is preferred for removing benzyl-type protecting groups due to its mildness and selectivity.
- The compound’s synthesis is scalable and adaptable to various substituted derivatives, which is valuable for medicinal chemistry applications.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Acylation of amine | Acid chloride/anhydride, base (e.g., triethylamine), CH2Cl2 | Introduce acyl group, form amide linkage | Temperature: -10 to 100°C |
| Amino group protection | Benzyl, methoxybenzyl, tert-butoxycarbonyl groups | Protect amine during synthesis | Protecting groups cleaved later |
| Ring closure | Intramolecular cyclization, mild heating | Formation of dihydrofuran ring | Controlled to maintain stereochemistry |
| Deprotection | Hydrogenolysis (Pd/C, H2), acid/base hydrolysis | Remove protecting groups | Conditions optimized to avoid degradation |
| Esterification | Methylation with methanol or methylating agents | Formation of methyl ester at position 3 | Final functionalization step |
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate?
Methodological Answer:
The compound can be synthesized via Michael addition-elimination reactions , leveraging protocols established for structurally analogous dihydrofuran derivatives. For example, glycine methyl ester reacts with halogenated furanones (e.g., 3,4-dichloro-5-methoxyfuran-2(5H)-one) in tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions typically involve room temperature and extended stirring (~55 hours) to ensure completion . Purification via silica gel column chromatography with a petroleum ether/ethyl acetate gradient optimizes yield (≈50–60%).
Basic: Which spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl, amino groups) and confirm ring structure.
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm) and amino (N-H, ~3300 cm) functionalities.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolves stereochemical ambiguities (e.g., dihydrofuran ring planarity, substituent orientation) .
Advanced: How can X-ray crystallography resolve structural ambiguities in dihydrofuran derivatives?
Methodological Answer:
XRD provides atomic-level resolution of bond lengths, angles, and intermolecular interactions. For example:
- Monoclinic crystal systems (e.g., space group ) are common, with unit cell parameters ( Å, Å, Å, ) .
- Hydrogen bonding networks (N–H···O, C–H···O) stabilize crystal packing, with bond distances of ~2.8–3.0 Å .
- DFT-optimized geometries can be cross-validated against experimental XRD data to assess computational accuracy .
Advanced: What computational approaches validate the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) using software like Gaussian 09 (B3LYP/6-311++G(d,p) basis set) predicts:
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., nucleophilic attack at the carbonyl group).
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., carbonyl carbons) for mechanistic studies.
- Thermodynamic Stability : Gibbs free energy calculations confirm the stability of the dihydrofuran ring under varying conditions .
Basic: How to address solubility challenges during purification?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) for dissolution, followed by gradual addition of non-polar solvents (e.g., petroleum ether) to induce crystallization.
- Chromatography : Optimize mobile-phase ratios (e.g., 3:1 petroleum ether/ethyl acetate) to balance solubility and separation efficiency .
Advanced: How do substituents (e.g., amino, methyl) affect the compound’s reactivity in ring-opening reactions?
Methodological Answer:
- Steric Effects : 5,5-Dimethyl groups hinder nucleophilic attack at C5, directing reactivity toward C2 or C3 positions.
- Electronic Effects : The amino group (–NH) enhances electron density at C4, facilitating electrophilic substitution.
- Mechanistic Studies : Kinetic experiments (e.g., monitoring by H NMR) and DFT simulations quantify substituent contributions to regioselectivity .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Over-Addition : Excess glycine ester may lead to di-adducts. Controlled stoichiometry (1:1.5 molar ratio) and slow reagent addition minimize this.
- Oxidation : Protect amino groups with Boc (tert-butoxycarbonyl) if reactions are conducted under aerobic conditions.
- Byproduct Removal : Triethylamine scavenges HCl, while aqueous workup eliminates polar impurities .
Advanced: What role do hydrogen bonds play in the compound’s crystal packing and stability?
Methodological Answer:
Intermolecular N–H···O and C–H···O interactions:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
